![molecular formula C17H16N8O2 B14007368 Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate CAS No. 35107-26-7](/img/structure/B14007368.png)
Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aromatic amines under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of a multimode reactor, which allows for precise control of reaction parameters such as temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
35107-26-7 |
|---|---|
Formule moléculaire |
C17H16N8O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
methyl 2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate |
InChI |
InChI=1S/C17H16N8O2/c1-27-15(26)12-4-2-3-5-13(12)24-25-23-11-8-6-10(7-9-11)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22) |
Clé InChI |
YJQPKYHUABVOAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


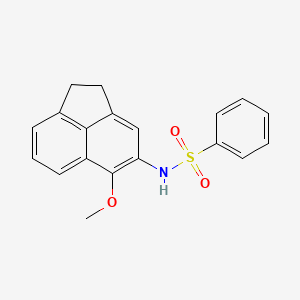
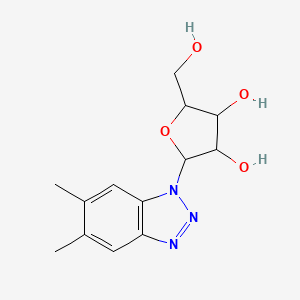
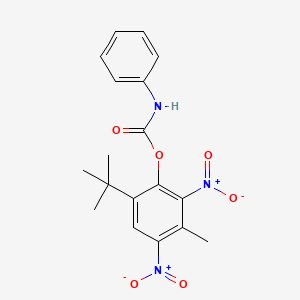

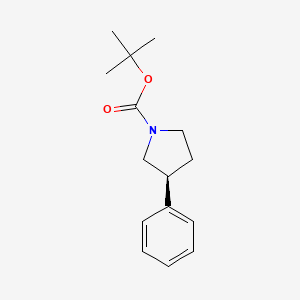

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
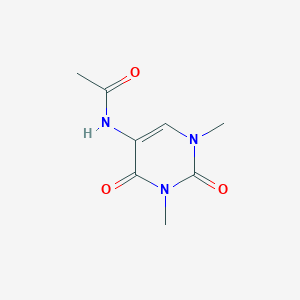
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
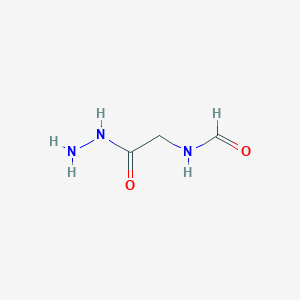
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)


![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
